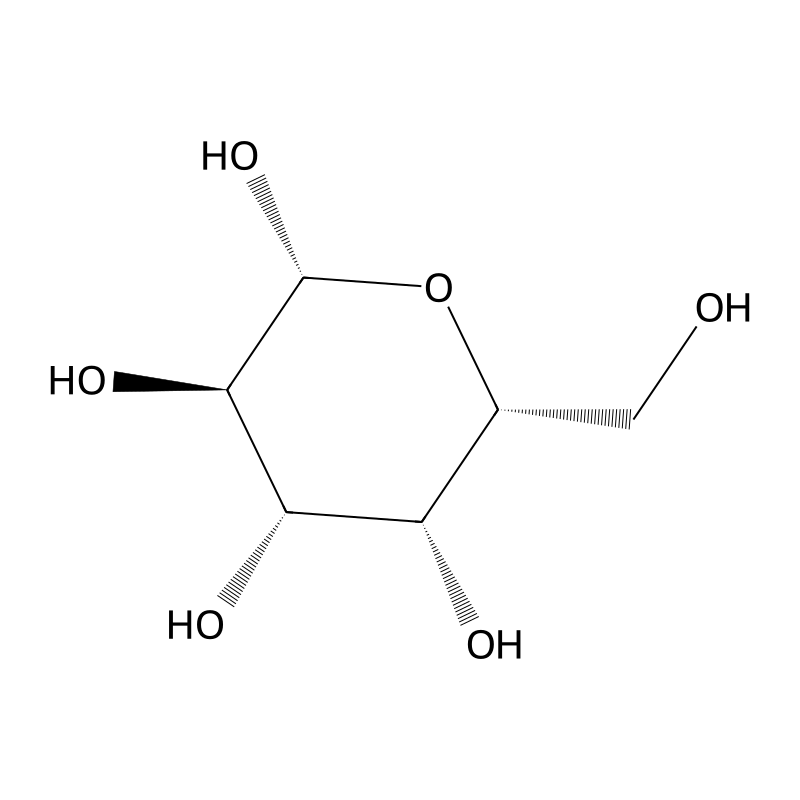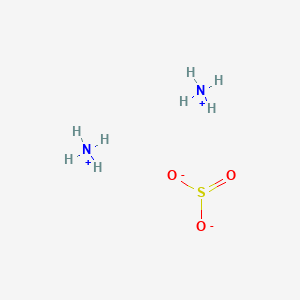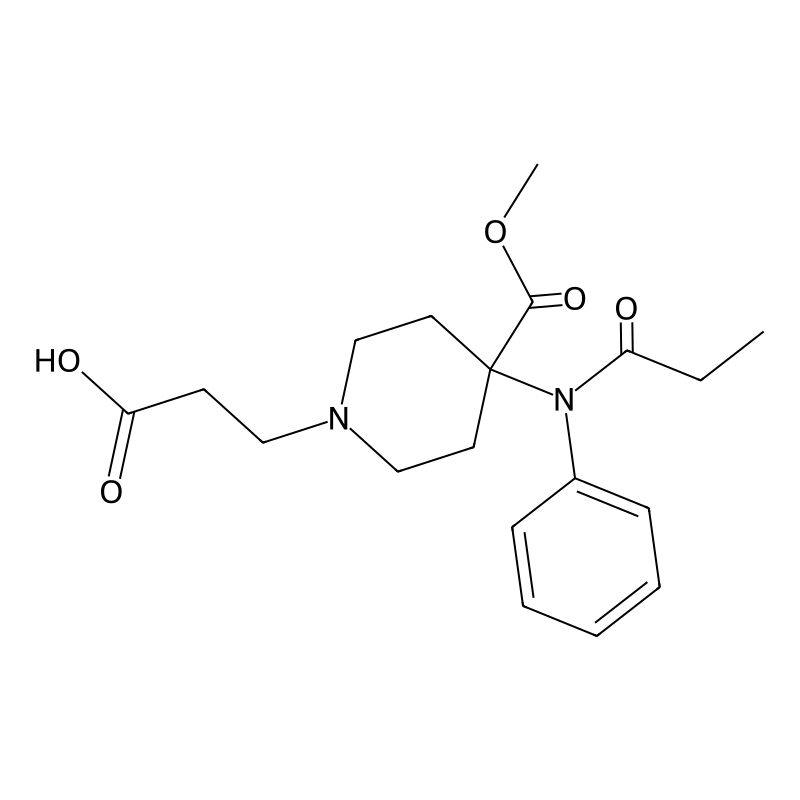beta-D-galactose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
D-gal as an Aging Model
Studies have shown that chronic exposure to D-gal in mice, rats, and even fruit flies can induce features resembling accelerated aging. This includes characteristics like shortened lifespan, oxidative stress, and changes in cellular function .
Researchers administer D-gal subcutaneously at specific doses to create this model. This allows them to study the mechanisms by which aging occurs and test potential interventions aimed at slowing it down .
D-gal's Effects on Different Organs
The D-gal model has been used to investigate aging in various organs. Studies have documented D-gal's ability to mimic age-related changes in the brain, heart, liver, and kidneys .
For example, D-gal administration has been linked to cognitive decline, altered heart function, and decreased kidney function in animal models .
Cellular and Molecular Mechanisms
Research suggests that D-gal exposure may trigger cellular senescence, a state where cells stop dividing. This can contribute to tissue dysfunction and the overall aging process .
Beta-D-galactose is a monosaccharide, specifically an aldohexose, with the molecular formula C₆H₁₂O₆. It exists predominantly in its cyclic form as beta-D-galactopyranose, characterized by a six-membered ring structure. This compound is an epimer of glucose, differing only in the configuration of the hydroxyl group at the C-4 position. In aqueous solutions, beta-D-galactose can also appear in an open-chain form and as an alpha anomer, but the pyranose form is more stable and prevalent .
Beta-D-galactose plays a crucial role in biological systems as a component of lactose, the sugar found in milk, and is involved in various metabolic pathways, particularly the Leloir pathway, which converts it into glucose derivatives .
- Oxidation: It can be oxidized to form various acids such as D-galactonic acid, D-galactaric acid, and D-galacturonic acid .
- Reduction: The reduction of beta-D-galactose leads to the formation of D-galactitol, which can accumulate in individuals with galactosemia and lead to complications like cataracts .
- Glycosylation: Beta-D-galactose can react with other sugars or alcohols to form glycosidic bonds, contributing to the structure of oligosaccharides and polysaccharides .
Beta-D-galactose is essential for various biological functions:
- Energy Source: It serves as a source of energy through its conversion into glucose via metabolic pathways.
- Cell Signaling: It plays a role in cell recognition and signaling processes due to its presence in glycoproteins and glycolipids .
- Immune Function: Beta-D-galactose-containing structures are recognized by specific lectins, influencing immune responses .
Beta-D-galactose can be synthesized through several methods:
- Enzymatic Conversion: The Leloir pathway converts glucose into beta-D-galactose using specific enzymes like galactokinase and galactose-1-phosphate uridyltransferase .
- Chemical Synthesis: It can also be synthesized chemically through various organic reactions that manipulate sugar derivatives.
Beta-D-galactose has numerous applications across various fields:
- Food Industry: As a component of lactose, it is significant in dairy products.
- Pharmaceuticals: It is used in drug formulations and as a substrate for enzyme assays.
- Biotechnology: Beta-D-galactose plays a role in the development of biocompatible materials for tissue engineering .
Studies have shown that beta-D-galactose interacts with various enzymes and substrates:
- Enzyme Interactions: The enzyme beta-galactosidase catalyzes reactions involving beta-D-galactopyranosides, facilitating hydrolysis and transgalactosylation reactions .
- Molecular Dynamics: Computational studies have explored the interactions of beta-D-galactose with hydroxyl ions, revealing insights into its stability and reactivity under different conditions .
Similar Compounds
Beta-D-galactose shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| Alpha-D-glucose | An epimer differing at C-1 | Predominantly found in starch and glycogen |
| D-mannose | Epimer differing at C-2 | Involved in glycoprotein synthesis |
| D-fucose | Epimer differing at C-6 | Important for cell adhesion and immune responses |
| D-talose | Epimer differing at C-2 and C-3 | Less common; involved in certain metabolic pathways |
Beta-D-galactose's unique configuration at C-4 distinguishes it from these similar compounds, influencing its specific biological roles and reactivity.
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








